N-(4-fluorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[2-methyl-7-(4-methylphenyl)-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2S/c1-13-3-7-16(8-4-13)19-21-20(25-14(2)30-21)22(29)27(26-19)12-18(28)24-11-15-5-9-17(23)10-6-15/h3-10H,11-12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKSHIPGDGWGOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiazole ring fused with a pyridazine moiety. Its molecular formula is , and it has a molecular weight of approximately 348.38 g/mol. The presence of the fluorobenzyl group is believed to enhance its biological activity through increased lipophilicity and receptor binding affinity.
Research indicates that compounds with similar structural features often exhibit multiple mechanisms of action:
- Enzyme Inhibition : Compounds containing thiazole and pyridazine rings have shown potential in inhibiting key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria. This activity is likely due to its ability to interfere with bacterial nucleic acid synthesis .
- Cytotoxicity : In vitro assays using human cell lines (e.g., HepG2) have demonstrated that this compound exhibits low cytotoxicity, indicating a favorable therapeutic index for further development .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of compounds similar to this compound:
- Antibacterial Efficacy : A study evaluated the antibacterial properties of thiazole derivatives against various strains of bacteria, including Staphylococcus aureus. The results indicated that derivatives with similar structures exhibited significant antibacterial effects, supporting the potential use of this compound in clinical applications .
- In Vivo Studies : Research on related thiazole compounds demonstrated their effectiveness in reducing inflammation in animal models, suggesting that this compound may also exhibit anti-inflammatory properties .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives revealed that specific substitutions significantly enhance biological activity. For instance, the introduction of electron-withdrawing groups like fluorine was found to improve potency against bacterial targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of thiazolo[4,5-d]pyridazine acetamides. Below is a detailed comparison with structurally similar analogs:
Table 1: Key Structural and Molecular Comparisons
Key Research Findings and Trends
Substituent Effects on Bioactivity :
- The 4-fluorobenzyl group in the target compound likely enhances blood-brain barrier penetration compared to bulkier substituents like 4-chlorophenyl .
- Thiophene-containing analogs (e.g., CAS 941880-89-3) exhibit distinct electronic profiles due to sulfur’s polarizability, which may influence interactions with hydrophobic enzyme pockets .
Structural Flexibility :
- The pyrrolidine-substituted analog (CAS 1171612-56-8) demonstrates how heterocyclic modifications can balance solubility and potency, though such changes may reduce metabolic stability .
Comparative Limitations: No direct bioactivity data (e.g., IC50, Ki) are available for the target compound or its analogs in the provided evidence. The benzamide derivative (CAS 941949-15-1) highlights the role of hydrogen-bonding motifs in optimizing ligand-receptor interactions, a strategy applicable to the target compound’s design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
